molecular formula C8H18N2O2 B13324945 (R)-2-Amino-6-(dimethylamino)hexanoicacid

(R)-2-Amino-6-(dimethylamino)hexanoicacid

Cat. No.: B13324945
M. Wt: 174.24 g/mol
InChI Key: XXEWFEBMSGLYBY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-6-(dimethylamino)hexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a dimethylamino group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-6-(dimethylamino)hexanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as a hexanoic acid derivative, with a dimethylamine source. This reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the precursor and facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-6-(dimethylamino)hexanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-6-(dimethylamino)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while substitution reactions can produce a variety of substituted hexanoic acid derivatives .

Scientific Research Applications

®-2-Amino-6-(dimethylamino)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-6-(dimethylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-2-Amino-6-(dimethylamino)hexanoic acid include:

Uniqueness

This dual functionality allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

(2R)-2-amino-6-(dimethylamino)hexanoic acid

InChI

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m1/s1

InChI Key

XXEWFEBMSGLYBY-SSDOTTSWSA-N

Isomeric SMILES

CN(C)CCCC[C@H](C(=O)O)N

Canonical SMILES

CN(C)CCCCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.